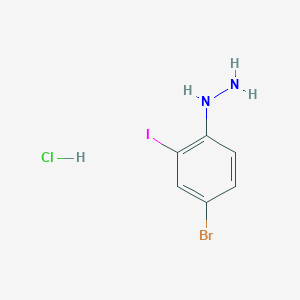

(4-Bromo-2-iodo-phenyl)-hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-iodophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXDVMMONBYXNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Stability and Storage of (4-Bromo-2-iodo-phenyl)-hydrazine

This guide provides an in-depth analysis of the factors governing the stability of (4-Bromo-2-iodo-phenyl)-hydrazine and outlines comprehensive protocols for its optimal storage and handling. The recommendations herein are designed for researchers, scientists, and professionals in drug development to ensure compound integrity, experimental reproducibility, and operational safety.

Introduction: The Imperative for Proper Stewardship

This compound is a highly functionalized aromatic hydrazine derivative. Its structural complexity, featuring a reactive hydrazine moiety and two distinct halogen substituents, makes it a valuable intermediate in synthetic chemistry, particularly in the construction of heterocyclic compounds and as a precursor for various C-C bond-forming reactions.[1] However, the very features that make this compound synthetically useful also render it susceptible to degradation if not stored and handled with the requisite scientific rigor. The presence of impurities or degradation products can lead to misleading experimental outcomes, poor reaction yields, and potential safety hazards.[2] This document serves as a foundational resource for maintaining the long-term stability and purity of this important chemical building block.

Chemical Profile and Inherent Stability Factors

The stability of this compound is intrinsically linked to its molecular structure. The primary points of reactivity and potential degradation are the hydrazine group and, to a lesser extent, the carbon-halogen bonds.

-

The Hydrazine Moiety: The -NHNH₂ group is a strong reducing agent and is highly susceptible to oxidation.[1][3] Atmospheric oxygen can oxidize the hydrazine to form various byproducts, including diazene intermediates which can further react or decompose.[1][4] This process can be catalyzed by trace metal ions and light, leading to the formation of reactive radical species.[3][5] This oxidative degradation is often the primary pathway for the loss of compound purity. Phenylhydrazine itself is known to generate aryl radicals upon slow oxidation with air, a process that underscores the inherent reactivity of this functional group.[4]

-

Halogen Substituents: The bromo and iodo groups on the phenyl ring are generally stable but can influence the electronic properties and, consequently, the reactivity of the hydrazine group. Halogenated organic compounds as a class can be sensitive to light and may have long-term environmental persistence.[6][7] While the carbon-halogen bonds in this specific molecule are robust under normal storage conditions, their presence contributes to the overall chemical profile that necessitates careful handling.

Principal Degradation Pathways and Influencing Factors

Understanding the mechanisms of degradation is critical to designing effective storage strategies. The primary external factors that compromise the stability of this compound are oxygen, light, temperature, and moisture.

Caption: Factors contributing to the degradation of this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, a multi-faceted approach to storage and handling is mandatory. For many aryl hydrazine derivatives, storage as a hydrochloride salt can improve stability, as it protonates the reactive hydrazine group, making it less susceptible to oxidation.[8][9][10][11] If using the free base, the following conditions are critical.

Long-Term Storage (> 1 Month)

For optimal preservation of purity over extended periods, the following conditions should be strictly adhered to.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | Reduces the rate of chemical degradation and minimizes oxidative processes. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the primary oxidation pathway of the hydrazine moiety.[3][4] |

| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from light-induced degradation.[12] A PTFE-lined cap provides an inert, tight seal against moisture and air ingress. |

| State | Solid | Storing as a dry, crystalline solid minimizes mobility and reactivity compared to solutions. |

Short-Term / In-Use Storage

When the compound is in active use, maintain protection as much as possible:

-

Work Environment: Handle the solid in a well-ventilated area, preferably within a fume hood or glovebox.[13]

-

Inert Gas Blanket: After dispensing the required amount, flush the container headspace with an inert gas (e.g., argon) before re-sealing.

-

Minimize Exposure: Keep the container tightly sealed when not in use. Avoid leaving it open to the atmosphere for extended periods. Limit exposure to direct sunlight or bright laboratory lights.

Assessing Compound Integrity: A Practical Workflow

Regularly verifying the purity of this compound is crucial, especially for sensitive applications. High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative purity analysis.[2][14] For a rapid qualitative check, Thin-Layer Chromatography (TLC) is an invaluable tool.

Experimental Protocol: TLC Purity Assessment

This protocol provides a quick and effective method to visually assess the presence of impurities.

Materials:

-

TLC Plate (Silica gel 60 F₂₅₄)

-

Developing Chamber

-

Mobile Phase: A non-polar/polar mixture (e.g., 4:1 Hexanes:Ethyl Acetate). This may require optimization.

-

Sample Solution: Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1 mg/mL solution.

-

Visualization: UV lamp (254 nm), and a potassium permanganate (KMnO₄) stain.

Procedure:

-

Preparation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm, cover with the lid, and let the atmosphere saturate for 5-10 minutes.

-

Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

-

Development: Place the TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend near the top of the plate.

-

Visualization & Interpretation:

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely.

-

Visualize under a UV lamp (254 nm) and circle any visible spots.

-

Submerge the plate in a KMnO₄ stain. The hydrazine compound and any oxidized impurities will react, appearing as yellow/brown spots on a purple background.

-

Purity Indication: A pure sample should show a single, well-defined spot. The presence of multiple spots, streaking, or significant material remaining at the baseline indicates degradation or impurities.

-

Caption: Experimental workflow for assessing compound purity via TLC.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily challenged by oxidation of the hydrazine functional group, a process accelerated by air, light, and heat. Strict adherence to the storage and handling protocols outlined in this guide—namely, storage at reduced temperatures under an inert atmosphere and protected from light—is essential for preserving its purity. Regular integrity checks using standard analytical techniques like TLC provide a reliable method for quality control, ensuring that the compound meets the high standards required for rigorous scientific investigation.

References

- Vertex AI Search. (n.d.).

- BenchChem. (2025).

- PubMed. (n.d.). Phenylhydrazine mediated degradation of bovine serum albumin and membrane proteins of human erythrocytes.

- Scribd. (n.d.).

- Washington State University. (n.d.).

- OSHA. (n.d.). HYDRAZINE Method number: Matrix: Target concentration: OSHA PEL: ACGIH TLV: Procedure: Recommended air volume and sampling.

- ResearchGate. (2018).

- Tech Briefs. (2020). Three Methods of Detection of Hydrazines.

- MDPI. (2025).

- PubChem. (n.d.). 4-Bromophenylhydrazine.

- Sigma-Aldrich. (n.d.). 4-Bromophenylhydrazine 99 622-88-8.

- ChemicalBook. (2026). 4-Bromophenylhydrazine hydrochloride | 622-88-8.

- RSC Publishing. (2024).

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromophenylhydrazine hydrochloride.

- ACS Publications. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones.

- BenchChem. (2025).

- Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References.

- PMC. (2016).

- ECHEMI. (n.d.).

- Science of Synthesis. (n.d.). Product Class 34: Arylhydrazines.

- ECHEMI. (n.d.).

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromophenylhydrazine hydrochloride.

- Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.

- PMC. (n.d.).

- AccuStandard. (2024).

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-nitrophenylhydrazine hydrochloride.

- Chemsrc. (2025). (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8.

- ChemSec. (n.d.).

- Santa Cruz Biotechnology. (n.d.). (4-bromophenyl)hydrazine hydrochloride | CAS 41931-18-4.

- Swedish Pollutant Release and Transfer Register. (n.d.).

Sources

- 1. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Phenylhydrazine mediated degradation of bovine serum albumin and membrane proteins of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sinlist.chemsec.org [sinlist.chemsec.org]

- 7. Halogenated organic compounds (AOX) [utslappisiffror.naturvardsverket.se]

- 8. 4-Bromophenylhydrazine 99 622-88-8 [sigmaaldrich.com]

- 9. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of (4-Bromo-2-iodo-phenyl)-hydrazine

An In-depth Technical Guide to (4-Bromophenyl)-hydrazine: Synthesis, Properties, and Applications

A Note on the Subject Compound: Initial research revealed a lack of specific documented discovery or history for (4-Bromo-2-iodo-phenyl)-hydrazine. This technical guide will instead focus on the closely related and well-documented compound, (4-Bromophenyl)-hydrazine and its hydrochloride salt, for which a comprehensive body of scientific literature exists. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Historical Context

Phenylhydrazine and its derivatives have been cornerstones of organic synthesis since the late 19th century. Phenylhydrazine itself was first discovered in 1875 by Hermann Emil Fischer, a discovery that proved instrumental in his groundbreaking work on the structure of sugars and for which he was awarded the Nobel Prize in Chemistry in 1902.[1] Halogenated phenylhydrazines, such as (4-Bromophenyl)-hydrazine, have since become vital intermediates in the synthesis of a wide array of heterocyclic compounds, particularly indoles via the Fischer indole synthesis.

(4-Bromophenyl)-hydrazine, often used as its more stable hydrochloride salt, is a key building block in medicinal chemistry and materials science.[2] Its utility lies in the reactive hydrazine moiety, which readily participates in condensation reactions, and the bromo-substituted phenyl ring that allows for further functionalization through cross-coupling reactions.

Synthesis of (4-Bromophenyl)-hydrazine

The primary route for the synthesis of (4-Bromophenyl)-hydrazine involves a two-step process starting from 4-bromoaniline: diazotization followed by reduction.[2][3]

Reaction Mechanism

The synthesis begins with the diazotization of 4-bromoaniline. In this reaction, the primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

The subsequent step is the reduction of the diazonium salt to the corresponding hydrazine. Various reducing agents can be employed, with sodium sulfite or sodium metabisulfite being common choices in laboratory and industrial settings.[3][4] The reaction proceeds through a diazosulfonate intermediate, which is then hydrolyzed to yield the final hydrazine product.

Experimental Protocol: Synthesis of (4-Bromophenyl)-hydrazine Hydrochloride

This protocol is a synthesized representation of common laboratory procedures.[2][3][4]

Step 1: Diazotization of 4-Bromoaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-bromoaniline and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

-

Continue stirring for 1-1.5 hours at 0-5 °C to ensure complete formation of the diazonium salt solution.

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of sodium metabisulfite or sodium sulfite in water and cool it to 10-15 °C.

-

Slowly add the previously prepared diazonium salt solution to the sulfite solution, maintaining the temperature and pH (typically around 7-9).[3][4]

-

After the addition is complete, allow the reaction to stir for 30 minutes.

-

The temperature is then raised, and the reaction mixture is acidified with concentrated hydrochloric acid.

-

The resulting precipitate of (4-Bromophenyl)-hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent like acetone to aid drying.[2]

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Caption: Synthetic workflow for (4-Bromophenyl)-hydrazine Hydrochloride.

Physicochemical Properties and Characterization

(4-Bromophenyl)-hydrazine is typically handled as its hydrochloride salt, which is a more stable solid.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ (free base), C₆H₈BrClN₂ (HCl salt) | [5][6] |

| Molecular Weight | 187.04 g/mol (free base), 223.50 g/mol (HCl salt) | [5][6] |

| Appearance | Off-white to beige powder | [7] |

| Melting Point | 220-230 °C (decomposes) | [7][8] |

| Solubility | Soluble in water | [9] |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of (4-Bromophenyl)-hydrazine.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons and the hydrazine protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbon atoms in the bromophenyl ring.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the hydrazine group and C-H and C=C stretching of the aromatic ring.

Applications in Organic Synthesis and Drug Discovery

(4-Bromophenyl)-hydrazine is a versatile reagent with numerous applications.

Fischer Indole Synthesis

The most prominent application of (4-Bromophenyl)-hydrazine is in the Fischer indole synthesis. This reaction involves the condensation of the hydrazine with a ketone or aldehyde, followed by acid-catalyzed rearrangement to form a substituted indole. The resulting bromo-substituted indoles are valuable precursors for the synthesis of various biologically active compounds.

Synthesis of Pyrazoles and Pyrazolones

(4-Bromophenyl)-hydrazine can react with 1,3-dicarbonyl compounds to yield substituted pyrazoles and pyrazolones, which are important scaffolds in medicinal chemistry, known to exhibit a range of biological activities including anti-inflammatory and analgesic properties.

Precursor for Bioactive Molecules

It serves as a starting material for the synthesis of various pharmaceuticals and agrochemicals. The bromo-substituent provides a handle for further molecular elaboration through reactions like Suzuki, Heck, and Sonogashira cross-coupling, allowing for the introduction of diverse functional groups.

Caption: Applications of (4-Bromophenyl)-hydrazine in synthesis.

Safety and Handling

(4-Bromophenyl)-hydrazine hydrochloride is classified as a hazardous substance.[7] It is corrosive and can cause severe skin burns and eye damage.[5][7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9]

-

Handling: Avoid dust formation. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

(4-Bromophenyl)-hydrazine, a derivative of the historically significant phenylhydrazine, is a crucial building block in modern organic synthesis. Its straightforward preparation from 4-bromoaniline and its reactivity make it an indispensable tool for the construction of a wide range of heterocyclic compounds with applications in medicinal chemistry and materials science. Understanding its synthesis, properties, and safe handling is paramount for its effective utilization in research and development.

References

- CN102382010A. (2012). Preparation process for 4- bromo phenyl hydrazine. Google Patents.

- CN103387515A. (2013). Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.

-

PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Sivý, J., Bortňák, D., Végh, D., & Rakovský, E. (2021). Two compounds of 1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine and they crystal, molecular and electronic properties. Preprints.org. Retrieved from [Link]

-

CN101152973A. (2008). Preparation method for 2-bromophenylhydrazine. Eureka | Patsnap. Retrieved from [Link]

-

Sivý, J., Bortňák, D., Végh, D., & Rakovský, E. (2021). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. ResearchGate. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-Bromo Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

-

Chemsrc. (2025, August 20). (4-Bromophenyl)hydrazine hydrochloride. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 4. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromophenylhydrazine | C6H7BrN2 | CID 12158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-溴苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (4-Bromophenyl)hydrazine hydrochloride | CAS#:622-88-8 | Chemsrc [chemsrc.com]

- 9. chembk.com [chembk.com]

Technical Safety & Handling Guide: (4-Bromo-2-iodo-phenyl)-hydrazine

Part 1: Executive Summary & Chemical Identity[1]

(4-Bromo-2-iodo-phenyl)-hydrazine (CAS: 29654-02-2) is a high-value halogenated building block used primarily in the synthesis of indole-based pharmacophores and heterocycles via Fischer Indole Synthesis or Buchwald-Hartwig aminations.[1][2]

While structurally versatile, this compound presents a dual-threat profile :

-

Acute Toxicity: Like all phenylhydrazines, it is a potent hemotoxin and skin sensitizer.

-

Chemical Instability: The electron-rich hydrazine moiety is susceptible to oxidative degradation and light-induced homolysis, necessitating rigorous exclusion of atmospheric oxygen and UV light.[1]

Chemical Property Matrix[1][2][3][4][5]

| Property | Data | Relevance to Safety |

| CAS Number | 29654-02-2 | Unique identifier for inventory/waste tracking.[1] |

| Molecular Formula | C₆H₆BrIN₂ | Halogenated waste stream segregation required. |

| Molecular Weight | 312.93 g/mol | Heavy atom effect increases density; manage dust carefully. |

| Physical State | Solid (often off-white to beige) | Dust inhalation hazard; use anti-static weighing tools.[1] |

| Solubility | DMSO, Methanol, DCM | High permeability through skin when solvated. |

| Melting Point | ~65-70°C (Predicted) | Low melting point implies potential for sublimation/oiling out.[1] |

Part 2: Hazard Profiling & Mechanistic Toxicity[1][2]

Expert Insight: Do not treat this merely as "toxic." Understand the mechanism to mitigate the risk effectively.[3][4][5][6][7]

Hemolytic & Genotoxic Mechanism

Phenylhydrazines function as "suicide substrates" for hemoproteins. Upon absorption (inhalation or dermal), the hydrazine moiety undergoes auto-oxidation, generating radical species (phenyl radicals) and reactive oxygen species (ROS).

-

Consequence: This leads to Heinz body formation, destruction of red blood cells (hemolytic anemia), and potential alkylation of DNA (genotoxicity).

-

Operational Implication: Medical surveillance for researchers working with >1g quantities should include baseline reticulocyte counts.

Sensitization (The "Immune Memory" Risk)

Hydrazines are potent haptens. They bind covalently to skin proteins, creating an antigen that the immune system "remembers."

-

Consequence: A minor exposure today can lead to anaphylactic-type reactions upon re-exposure years later.[1]

-

Operational Implication: Zero skin contact policy. "Technically clean" is not enough; surfaces must be chemically decontaminated.

Part 3: Strategic Storage & Stability Protocol

The integrity of your experimental data depends on the purity of this reagent. Oxidized hydrazine impurities can act as radical scavengers, killing palladium catalysts in subsequent cross-coupling reactions.

The "Self-Validating" Storage System

Implement a visual check system to validate reagent quality before every use.[1][2]

-

Primary Containment: Amber glass vial with a Teflon-lined septa cap.

-

Atmosphere: Store under Argon (Ar). Nitrogen (N₂) is acceptable, but Ar is heavier than air and provides a better blanket for solids.

-

Temperature: Cold storage (2–8°C) is mandatory to inhibit thermal decomposition.

-

Visual Validation:

-

Pass: Off-white to pale yellow crystalline solid.[1]

-

Fail: Dark brown/red sticky solid or liquid (indicates oxidation/diazenyl formation). Do not use.

-

Part 4: Operational Handling Workflow

Personal Protective Equipment (PPE) Selection

Critical Failure Point: Standard nitrile gloves are permeable to phenylhydrazines in solution.

-

Hands:

-

Primary: Silver Shield® (Laminate) gloves are the gold standard.

-

Alternative: Double-gloving with Nitrile (minimum 5 mil) + frequent changes (every 15 mins) or immediate change upon splash.

-

-

Respiratory: Work strictly within a certified Fume Hood. If handling powder outside a hood (not recommended), a P100 particulate respirator is required.

-

Eyes: Chemical splash goggles. Face shield if working with >5g scale.

Weighing & Solubilization

-

Static Control: Use an anti-static gun on the weighing boat. Halogenated solids often carry static charge, leading to "flying powder" and contamination.

-

Solvent Trap: Pre-weigh the solvent in the reaction vessel. Add the solid to the solvent to minimize dust dispersion.

Reaction Setup (Graphviz Workflow)

The following diagram outlines the logical flow for safe handling, emphasizing the "Quench" step often missed in standard protocols.

Figure 1: Operational workflow for handling this compound, emphasizing the visual quality control check and mandatory chemical quench step.

Decontamination & Quenching

Never dispose of active hydrazine residues directly.

-

Quench Solution: 5% Sodium Hypochlorite (Bleach) or dilute Potassium Permanganate.

-

Mechanism: These oxidizers convert the toxic hydrazine into nitrogen gas (N₂) and the corresponding halide/arene, which are significantly less toxic.

-

Procedure: Soak all contaminated glassware and spatulas in the quench solution for 24 hours before standard washing.

Part 5: Emergency Response Logic

In the event of exposure, speed is critical to prevent systemic absorption.

Figure 2: Emergency response decision tree.[1][2][8] Note that scrubbing skin is discouraged to prevent enhanced absorption through abraded tissue.

Part 6: Waste Disposal

Regulatory Compliance: This compound contains both Bromine and Iodine.

-

Stream: Halogenated Organic Waste.

-

Segregation: Do not mix with oxidizing acids (Nitric acid) or strong bases in the waste container to prevent exothermic runaway or gas evolution.

-

Labeling: Clearly mark as "Toxic" and "Sensitizer."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, Phenylhydrazine derivatives. PubChem. [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine. NJ.gov. [Link]

Sources

- 1. 89280-77-3|4-Bromo-2,6-diiodoaniline|BLD Pharm [bldpharm.com]

- 2. 66416-72-6|4-Bromo-2-iodoaniline|BLD Pharm [bldpharm.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. beta.lakeland.edu [beta.lakeland.edu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cpachem.com [cpachem.com]

- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 6-Bromo-8-iodo-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Power of the Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and powerful reaction in the arsenal of organic chemists, has remained a cornerstone for the construction of the indole nucleus for over a century.[1][2] Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone provides a versatile and direct route to a vast array of substituted indoles.[1][2] These indole scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[1] This application note provides a detailed protocol and scientific rationale for the synthesis of a highly functionalized indole, 6-bromo-8-iodo-2-methyl-1H-indole, utilizing (4-Bromo-2-iodo-phenyl)-hydrazine as the starting material. This protocol is designed to be a robust guide for researchers, offering insights into the nuances of handling highly halogenated substrates in this classic transformation.

The Core Mechanism: A Cascade of Acid-Catalyzed Events

The Fischer indole synthesis proceeds through a fascinating and well-elucidated mechanistic pathway, initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound.[1][3][4] The key steps are as follows:

-

Hydrazone Formation: The reaction begins with the formation of a phenylhydrazone from the reaction of the (substituted) phenylhydrazine and a ketone or aldehyde.[1][3]

-

Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine isomer.[1]

-

[3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a critical[3][3]-sigmatropic rearrangement, which is the key carbon-carbon bond-forming step.[1][4]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a cyclic aminoacetal (aminal).[1]

-

Elimination of Ammonia: Finally, under acidic conditions, the cyclic intermediate eliminates a molecule of ammonia to yield the energetically favorable aromatic indole.[1]

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[1]

Diagram of the Fischer Indole Synthesis Mechanism

Caption: A simplified workflow of the Fischer indole synthesis mechanism.

Experimental Protocol: Synthesis of 6-Bromo-8-iodo-2-methyl-1H-indole

This protocol details a two-step, one-pot procedure for the synthesis of 6-bromo-8-iodo-2-methyl-1H-indole from this compound and acetone, using polyphosphoric acid (PPA) as the catalyst.[5][6][7]

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | (Available from various suppliers) | Handle with care, potential irritant. |

| Acetone | ACS Grade | (Available from various suppliers) | Use anhydrous. |

| Polyphosphoric Acid (PPA) | 115% | (Available from various suppliers) | Highly corrosive and viscous. Handle in a fume hood. |

| Dichloromethane (DCM) | ACS Grade | (Available from various suppliers) | |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Anhydrous Sodium Sulfate | ACS Grade | (Available from various suppliers) | |

| Silica Gel | 230-400 mesh | (Available from various suppliers) | For column chromatography. |

| Hexanes | ACS Grade | (Available from various suppliers) | For column chromatography. |

| Ethyl Acetate | ACS Grade | (Available from various suppliers) | For column chromatography. |

Step-by-Step Procedure:

Diagram of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup:

-

In a pre-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add acetone (1.2 eq) to the flask.

-

In a fume hood, carefully and slowly add polyphosphoric acid (PPA) (10-20 eq by weight) to the stirring mixture. The addition is exothermic and the viscosity of the mixture will increase significantly.

-

-

Reaction:

-

Heat the reaction mixture in an oil bath to 80-90 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully pour the viscous reaction mixture onto the ice-water with vigorous stirring.

-

The product may precipitate as a solid.

-

Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 6-bromo-8-iodo-2-methyl-1H-indole.

-

Safety and Handling Precautions

-

Polyphosphoric Acid (PPA): PPA is a strong, corrosive acid. It can cause severe burns upon contact with skin and eyes. It is also highly hygroscopic. Always handle PPA in a fume hood with appropriate PPE. In case of spills, neutralize with a suitable agent like sodium bicarbonate before cleaning.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

-

General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Reaction Time | 2-4 hours |

| Yield | Moderate to good (50-70%), highly dependent on reaction conditions and purity of starting materials. |

| Appearance of Product | Off-white to pale yellow solid. |

| Purity Assessment | ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. |

Troubleshooting Common Issues:

-

Low Yield:

-

Incomplete reaction: Ensure the reaction temperature is maintained and monitor closely by TLC. The viscosity of PPA can sometimes lead to inefficient stirring; ensure adequate agitation.

-

Degradation of starting material or product: The highly acidic conditions can lead to decomposition. Consider a lower reaction temperature or a shorter reaction time.

-

Inefficient extraction: The product may be partially soluble in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent.

-

-

Formation of Side Products:

-

The use of an unsymmetrical ketone would lead to a mixture of regioisomers.[11] In this protocol, the use of symmetrical acetone avoids this issue.

-

Harsh acidic conditions can lead to polymerization or other side reactions.

-

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The Fischer indole synthesis remains an indispensable tool for the construction of the indole core structure. This application note provides a comprehensive, albeit adapted, protocol for the synthesis of the novel, highly halogenated 6-bromo-8-iodo-2-methyl-1H-indole. By understanding the underlying mechanism and paying close attention to the experimental details and safety precautions, researchers can successfully employ this classic reaction to access complex and highly functionalized indole derivatives for applications in drug discovery and materials science.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

PubMed. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. [Link]

-

Semantic Scholar. Fischer Indole Syntheses with Polyphosphoric Acid. [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

SAFETY DATA SHEET. 4-Bromophenylhydrazine hydrochloride. [Link]

-

ChemBK. 4-Bromo Phenyl Hydrazine Hydrochloride. [Link]

-

ACS Publications. Practical Methodologies for the Synthesis of Indoles. [Link]

-

YouTube. Fischer Indole Synthesis. [Link]

-

Organic Syntheses Procedure. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. chembk.com [chembk.com]

- 11. youtube.com [youtube.com]

Application Notes and Protocols: The Strategic Use of (4-Bromo-2-iodo-phenyl)-hydrazine in the Synthesis of Novel Heterocyclic Scaffolds for Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of Di-halogenated Hydrazines in Drug Discovery

In the landscape of medicinal chemistry, the indole nucleus and its related heterocyclic systems, such as carbazoles, represent privileged scaffolds. Their presence in numerous natural products and FDA-approved drugs underscores their significance.[1] The Fischer indole synthesis, a venerable and versatile reaction, remains a cornerstone for the construction of these vital structures.[2] The strategic choice of a substituted phenylhydrazine in this synthesis directly dictates the substitution pattern of the resulting indole, offering a powerful tool for modulating the pharmacological properties of the final compound.

This application note delves into the specific utility of (4-Bromo-2-iodo-phenyl)-hydrazine , a di-halogenated building block with significant potential for creating novel, medicinally relevant compounds. The presence of both bromine and iodine atoms on the phenyl ring offers unique advantages:

-

Differential Reactivity: The carbon-iodine and carbon-bromine bonds exhibit distinct reactivities, particularly in metal-catalyzed cross-coupling reactions. This allows for selective, sequential functionalization of the resulting indole or carbazole scaffold, enabling the synthesis of complex molecules with high precision.

-

Modulation of Physicochemical Properties: Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The combination of bromo and iodo substituents provides a nuanced approach to fine-tuning these properties.

-

Enhanced Biological Activity: Halogenated carbazoles, in particular, have demonstrated potent anticancer and kinase inhibitory activities.[3][4][5] The specific substitution pattern offered by this compound can lead to the discovery of novel agents with improved efficacy and selectivity.

While direct literature on the extensive use of this compound is emerging, this guide provides a comprehensive framework for its application, focusing on the synthesis of a hypothetical, yet medicinally relevant, di-halogenated carbazole derivative. The protocols herein are based on established chemical principles and are designed to be a practical resource for researchers in drug discovery.

Synthesis of the Key Precursor: this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 4-bromo-2-iodoaniline. The general workflow involves the diazotization of the aniline followed by reduction of the resulting diazonium salt.

Protocol 1: Synthesis of this compound

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-iodoaniline | C₆H₅BrIN | 297.92 | 10.0 g | 0.0336 |

| Concentrated HCl | HCl | 36.46 | 25 mL | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.5 g | 0.0362 |

| Stannous Chloride (SnCl₂) | SnCl₂ | 189.60 | 15.2 g | 0.0802 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (0.0336 mol) of 4-bromo-2-iodoaniline in 25 mL of concentrated hydrochloric acid.[6]

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Dissolve 2.5 g (0.0362 mol) of sodium nitrite in 10 mL of water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is observed.

-

-

Reduction:

-

In a separate 500 mL flask, dissolve 15.2 g (0.0802 mol) of stannous chloride in 50 mL of concentrated hydrochloric acid.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt should form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

-

Suspend the crude hydrochloride salt in 100 mL of water and add saturated sodium bicarbonate solution until the mixture is basic (pH ~8).

-

Extract the free hydrazine base with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound as a solid. The product should be stored under an inert atmosphere and refrigerated.

-

Application in Fischer Indole Synthesis: Towards Novel Carbazoles

A key application of this compound is in the synthesis of tetrahydrocarbazoles via the Fischer indole synthesis with cyclic ketones.[7] These tetrahydrocarbazoles can then be aromatized to yield carbazoles, a class of compounds with significant interest in oncology.[3][4][5][8]

Protocol 2: Synthesis of 1-Bromo-3-iodo-5,6,7,8-tetrahydro-9H-carbazole

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | C₆H₆BrIN₂ | 312.93 | 5.0 g | 0.016 |

| Cyclohexanone | C₆H₁₀O | 98.14 | 1.7 g (1.8 mL) | 0.017 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

Procedure:

-

Hydrazone Formation and Cyclization:

-

In a 100 mL round-bottom flask, dissolve 5.0 g (0.016 mol) of this compound in 50 mL of glacial acetic acid.

-

Add 1.7 g (0.017 mol) of cyclohexanone to the solution.

-

Reflux the mixture for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water.

-

-

Purification:

-

Recrystallize the crude solid from ethanol to obtain pure 1-Bromo-3-iodo-5,6,7,8-tetrahydro-9H-carbazole.

-

Protocol 3: Dehydrogenation to 1-Bromo-3-iodo-9H-carbazole

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-3-iodo-5,6,7,8-tetrahydro-9H-carbazole | C₁₂H₁₁BrIN | 376.03 | 4.0 g | 0.0106 |

| Palladium on Carbon (10%) | Pd/C | - | 0.4 g | - |

| Xylene | C₈H₁₀ | 106.16 | 50 mL | - |

Procedure:

-

Aromatization:

-

In a 100 mL round-bottom flask, dissolve 4.0 g (0.0106 mol) of 1-Bromo-3-iodo-5,6,7,8-tetrahydro-9H-carbazole in 50 mL of xylene.

-

Add 0.4 g of 10% Palladium on Carbon.

-

Reflux the mixture for 24 hours. The progress of the dehydrogenation can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

-

Isolation and Purification:

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite with hot xylene.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the final product, 1-Bromo-3-iodo-9H-carbazole.

-

Visualization of Synthetic Pathways

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Fischer Indole Synthesis and Aromatization Pathwaydot

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. CN102249983A - Method for synthesizing tetrahydrocarbazoles compound - Google Patents [patents.google.com]

- 8. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromo-2-iodo-phenyl)-hydrazine

Welcome to the technical support guide for the synthesis of (4-bromo-2-iodo-phenyl)-hydrazine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. The synthesis, while conceptually straightforward via diazotization of 4-bromo-2-iodoaniline followed by reduction, is fraught with potential side reactions that can drastically impact yield, purity, and reproducibility. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific, observable problems you may encounter during the synthesis. Each answer delves into the root chemical cause and provides actionable protocols for mitigation.

Q1: My reaction mixture showed significant gas evolution during the diazotization step, and the final product is contaminated with a large amount of 4-bromo-2-iodophenol. What went wrong?

A: This is a classic and highly common issue stemming from the decomposition of the intermediate aryl diazonium salt. The gas you observed is nitrogen (N₂), a direct byproduct of this decomposition.

-

Root Cause Analysis: Aryl diazonium salts are notoriously unstable, particularly at temperatures above 5 °C.[1] The C-N bond in the diazonium salt is susceptible to nucleophilic attack by water, which is abundant in the reaction medium. This hydrolysis reaction replaces the diazonium group (-N₂⁺) with a hydroxyl group (-OH), yielding the corresponding phenol and releasing nitrogen gas.[2][3] The presence of two strongly electron-withdrawing halogens (Br and I) on the aromatic ring further influences the stability of the diazonium intermediate.[4]

-

Preventative Protocol:

-

Aggressive Temperature Control: Maintain a strict internal reaction temperature of 0-5 °C throughout the entire diazotization process. This is the single most critical parameter.[1] Use a well-maintained ice-salt bath for cooling.

-

Pre-cool All Reagents: Before addition, ensure that your solution of 4-bromo-2-iodoaniline in acid and your sodium nitrite solution are both pre-cooled to 0-5 °C.

-

Slow, Sub-surface Addition: Add the sodium nitrite solution dropwise and slowly, preferably below the surface of the reaction mixture, with vigorous stirring. This prevents localized temperature spikes and ensures immediate reaction.[1]

-

Q2: My crude product contains a persistent, brightly colored (yellow-orange) impurity that is difficult to remove by recrystallization. What is this side product?

A: The colored impurity is almost certainly a diazoamino compound, also known as a triazene. It forms when the electrophilic diazonium salt couples with the nucleophilic nitrogen of an unreacted starting amine molecule (4-bromo-2-iodoaniline).

-

Root Cause Analysis: This side reaction, known as azo coupling, is highly pH-dependent.[4] It becomes significant if the reaction medium is not sufficiently acidic. In localized areas of higher pH (i.e., where the acid has been consumed or is not in sufficient excess), the free amine is available to attack the diazonium ion.[5]

-

Preventative Protocol:

-

Use Sufficient Acid: Ensure at least 2.5-3 equivalents of mineral acid (e.g., HCl, H₂SO₄) are used relative to the starting amine. The first equivalent forms the amine salt, the second reacts with sodium nitrite to generate nitrous acid in situ, and the final 0.5-1.0 equivalent maintains a strongly acidic environment to suppress the free amine concentration.[4][6]

-

Control Reagent Addition: The slow, dropwise addition of sodium nitrite, as mentioned in Q1, is also crucial here. Rapid addition can create localized "hot spots" of high pH where the acid is temporarily depleted, promoting triazene formation.

-

Ensure Amine is Fully Dissolved: Before cooling and starting the nitrite addition, make sure the 4-bromo-2-iodoaniline is completely dissolved and protonated in the acid. Any undissolved free amine is a prime target for azo coupling.

-

Q3: I used stannous chloride (SnCl₂) for the reduction step. My final product shows very broad peaks in the ¹H NMR and seems to be a sticky solid that is difficult to handle. How do I resolve this?

A: This is a very common problem associated with using SnCl₂ as the reductant. The issues arise from residual tin salts complexing with your hydrazine product, which contains multiple basic nitrogen sites.

-

Root Cause Analysis: Stannous chloride is an effective reducing agent, but it generates tin byproducts (stannic chloride, tin hydroxides) that are often difficult to separate from the desired hydrazine.[7] These inorganic salts can remain in the organic phase, leading to broad NMR signals, poor crystallization, and inaccurate yield calculations.

-

Optimized Workup Protocol for Tin Removal:

-

After the reduction is complete (as monitored by TLC or a negative test for the diazonium salt with 2-naphthol), transfer the cold reaction mixture to a beaker with a stir bar.

-

Slowly and carefully add a concentrated aqueous solution of NaOH or KOH while cooling in an ice bath. The goal is to basify the mixture to a pH > 12.

-

You will observe the formation of a thick, white precipitate of tin(IV) hydroxide (Sn(OH)₄). Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Filter the entire mixture through a pad of Celite® or diatomaceous earth to remove the tin hydroxide solids. Wash the filter cake thoroughly with an organic solvent like ethyl acetate or dichloromethane.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 more times with the same organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Alternative Reducing Agents: To avoid this issue entirely, consider using a different reducing agent.

| Reducing Agent | Advantages | Disadvantages | Citation |

| Stannous Chloride (SnCl₂) dihydrate | Potent, fast reaction, widely available. | Severe purification issues due to tin salt byproducts. | [7] |

| Sodium Sulfite (Na₂SO₃) | Inexpensive, avoids heavy metal contamination, clean workup. | Often requires heating to hydrolyze the intermediate sulfonate adduct, which can be lengthy. | [8][9] |

| Sodium Bisulfite (NaHSO₃) | Similar to sodium sulfite, effective and avoids metal waste. | Reaction can be slower than with SnCl₂. | [8] |

Section 2: Frequently Asked Questions (FAQs)

Q: Why is an excess of mineral acid critical for the diazotization step?

A: An excess of strong acid serves two vital functions:

-

Generation of the Electrophile: It protonates nitrous acid (formed from NaNO₂ and H⁺) to facilitate the loss of water, generating the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the amine.[4][6]

-

Suppression of Side Reactions: It ensures that the starting aromatic amine is fully protonated to its ammonium salt form (Ar-NH₃⁺). This deactivates the nitrogen lone pair, preventing it from acting as a nucleophile and coupling with the newly formed diazonium salt to create a triazene impurity.[4]

Q: Is it safe to isolate the intermediate (4-Bromo-2-iodo-phenyl)-diazonium salt?

A: No, it is strongly advised not to isolate the diazonium salt, especially as a chloride salt. Diazonium salts in their solid, dry state are often shock-sensitive and can be dangerously explosive.[2][10] The synthesis is designed for the diazonium salt to be generated and used immediately in situ while remaining in a cold aqueous solution, where it has transient stability.[3]

Q: My purified this compound product darkens over time, even when stored in the freezer. How can I improve its stability?

A: Aryl hydrazines are notoriously prone to aerial oxidation, which causes the formation of colored degradation products.[11] The free base is particularly sensitive. For long-term stability, it is best practice to convert the purified hydrazine free base to its hydrochloride salt. The salt is significantly more stable and less susceptible to oxidation.

-

Protocol for Hydrochloride Salt Formation:

-

Dissolve the purified free base hydrazine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).

-

Slowly add a solution of HCl in ether or bubble dry HCl gas through the solution until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum.

-

Store the stable hydrochloride salt under an inert atmosphere (argon or nitrogen), protected from light, in a freezer.

-

References

-

Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

23.6: Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]

-

Diazonium compound. Wikipedia. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]

-

Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. UCLA Chemistry & Biochemistry. [Link]

-

Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts. JoVE. [Link]

-

DIAZONIUM SALTS. Dyal Singh College, Karnal. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Publications. [Link]

-

Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. Patsnap Eureka. [Link]

-

Aryl diazonium salt. National Council of Educational Research and Training (NCERT). [Link]

-

How to reduce the diazonium cation for aryl compounds (anthracene) apart from SnCl2? Reddit. [Link]

-

PHENYLHYDRAZINE. Organic Syntheses. [Link]

-

Notes on Diazonium salts. Banasthali Vidyapith. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diazonium compound - Wikipedia [en.wikipedia.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. lkouniv.ac.in [lkouniv.ac.in]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgsyn.org [orgsyn.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Halides

Welcome to the Technical Support Portal for advanced cross-coupling methodologies. Di-ortho-substituted aryl halides and highly congested boronic acids introduce severe steric repulsion during the oxidative addition and transmetalation steps of the Suzuki-Miyaura catalytic cycle. This physical barrier often leads to prolonged reaction times, requires elevated temperatures, and exacerbates side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find diagnostic workflows, mechanistic causality explanations, and self-validating protocols to rescue your most challenging cross-coupling reactions.

Diagnostic Decision Tree

Before altering your reaction conditions, use the following logical workflow to identify the specific mechanistic bottleneck causing your low yield.

Diagnostic workflow for troubleshooting sterically hindered Suzuki-Miyaura couplings.

Core Troubleshooting FAQs

Q1: My di-ortho-substituted aryl bromide shows zero conversion. Why is standard Pd(PPh3)4 failing, and what is the mechanistic solution? A1: Standard catalysts like Pd(PPh3)4 fail because the bulky triphenylphosphine ligands cannot easily dissociate to form the active 14-electron Pd(0) species. Even if formed, the resulting complex cannot accommodate the massive steric bulk of an ortho-substituted aryl halide during the oxidative addition step. Causality & Solution: Transition to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. Buchwald G3 and G4 precatalysts are highly recommended because they bypass the difficult reduction step, rapidly generating the active mono-ligated Pd(0) species under mild conditions (). The electron-rich nature of these ligands accelerates oxidative addition, while secondary interactions with the lower aromatic ring facilitate reductive elimination. Alternatively, N-Heterocyclic Carbenes (NHCs) like PEPPSI-IPr provide immense steric shielding and strong σ-donation, forcing the challenging coupling to proceed ([1]).

Q2: The aryl halide is consumed, but my boronic acid is entirely converted to the protoarene (protodeboronation). How do I prevent this? A2: Protodeboronation (PDB) is the hydrolytic cleavage of the C-B bond. In hindered systems, transmetalation is exceptionally slow, giving the boronic acid ample time to degrade in the presence of water and base. Paradoxically, recent computational and high-throughput studies reveal that the very bulky phosphine ligands required for hindered couplings can actually accelerate palladium-catalyzed protodeboronation ([2]). Causality & Solution: You must artificially lower the concentration of the active boronic acid. Replace the standard boronic acid with a slow-release derivative like a potassium aryltrifluoroborate ([3]). These salts slowly hydrolyze in situ, maintaining a steady-state concentration of the active boronic acid that perfectly matches the slow transmetalation rate, thereby starving the PDB pathway.

Q3: I am seeing significant homocoupling of the aryl halide. What causes this in hindered systems? A3: Homocoupling in hindered systems is a symptom of a transmetalation rate that is vastly outpaced by oxidative addition. When the Ar-Pd(II)-X intermediate is sterically blocked from transmetalating with the boronic acid, it becomes susceptible to alternative pathways, such as disproportionation or oxygen-mediated degradation. Causality & Solution: Ensure rigorous degassing of all solvents (sparging with Argon for at least 30 minutes). Furthermore, switch to a stronger base (e.g., Ba(OH)2 or NaOH) to accelerate the formation of the highly reactive boronate complex, pushing it through the transmetalation bottleneck before homocoupling can occur.

Quantitative Catalyst Comparison

Selecting the right catalyst system is a matter of matching the steric profile of your substrate to the activation energy of the ligand.

| Catalyst System | Ligand Type | Activation Temp | Steric Tolerance | Susceptibility to PDB | Recommended Application |

| Pd(PPh3)4 | Monodentate Phosphine | High (>80°C) | Low (Mono-ortho max) | High (due to slow coupling) | Unhindered, standard couplings |

| XPhos Pd G3 | Dialkylbiaryl Phosphine | Low (RT to 40°C) | High (Tri/Tetra-ortho) | Moderate | Highly hindered aryl chlorides/bromides |

| PEPPSI-IPr | N-Heterocyclic Carbene | Low (RT) | Very High | Low | Extremely bulky, deactivated substrates |

| Pd(dppf)Cl2 | Bidentate Phosphine | Medium (60°C) | Moderate | High | Secondary alkylboronic acids |

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Suzuki-Miyaura Coupling of Di-ortho-substituted Aryl Halides using XPhos Pd G3

Mechanistic Focus: This protocol utilizes a G3 precatalyst to ensure immediate Pd(0) generation without requiring high temperatures, protecting sensitive functional groups. A biphasic solvent system maximizes the interfacial transmetalation rate.

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the sterically hindered aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and XPhos Pd G3 (2 mol%).

-

Base Addition: Add finely ground K3PO4 (3.0 equiv).

-

Solvent Introduction: Add rigorously degassed Toluene and degassed HPLC-grade Water (10:1 ratio).

-

Execution: Seal the vial and stir vigorously (1000 rpm) at 40°C for 4–12 hours.

-

Self-Validation Step: Monitor the reaction via LC-MS at the 30-minute mark. The complete disappearance of the G3 precatalyst mass and the appearance of the target product mass validates that the catalyst has successfully activated and oxidative addition is occurring. If the precatalyst remains intact, check your solvent degassing protocol.

Protocol B: Slow-Release Coupling using Potassium Aryltrifluoroborates

Mechanistic Focus: Designed for substrates highly prone to protodeboronation (e.g., 2-heteroaryl rings). The trifluoroborate salt acts as a stable reservoir, preventing base-catalyzed degradation.

-

Setup: Combine the hindered aryl halide (1.0 equiv), potassium aryltrifluoroborate (1.1 equiv), Pd(OAc)2 (2 mol%), and SPhos (4 mol%) in a reaction vessel.

-

Base & Solvent: Add Na2CO3 (3.0 equiv) and a degassed mixture of Dioxane/Water (3:1). The water is mechanistically required to slowly hydrolyze the -BF3K group.

-

Execution: Heat at 80°C under an inert atmosphere.

-

Self-Validation Step: Spot the reaction on TLC or track via LC-MS. You should observe a very faint, constant spot/peak for the free boronic acid. If a massive spike of free boronic acid appears, your hydrolysis is too fast—reduce the water ratio to 5:1 to throttle the release rate.

Mechanistic Pathway Analysis

Understanding exactly where your reaction fails is critical. The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the specific bottlenecks introduced by steric hindrance and where side reactions branch off.

Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks and side reactions.

References

-

Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society URL:[Link]

-

Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery Royal Society of Chemistry URL:[Link]

Sources

Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common and often frustrating side reaction of dehalogenation. Here, we provide in-depth, experience-driven answers to frequently asked questions and a robust troubleshooting guide to help you minimize unwanted byproducts and maximize the yield of your desired coupled product.

Section 1: Frequently Asked Questions (FAQs) - Understanding Dehalogenation

Q1: What is dehalogenation and why is it a problem?

Dehalogenation, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry. It involves the reduction of the organohalide starting material (Ar-X), where the halogen atom (X) is replaced by a hydrogen atom (Ar-H).[1][2] This undesired reaction consumes your starting material, lowers the yield of the intended cross-coupled product, and introduces a byproduct that can complicate purification.[1] Dehalogenation is particularly problematic when working with electron-rich aryl halides or highly active catalyst systems.[1][3]

Q2: How can I confirm that dehalogenation is occurring in my reaction?

Identifying the dehalogenated byproduct is straightforward with standard analytical techniques:

-

Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new spot that is less polar (has a higher Rf value) than the starting aryl halide.[1][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will reveal a peak corresponding to the molecular weight of the arene (Ar-H).[1][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude product, you will observe the appearance of a new proton signal in the aromatic region at the position where the halogen was previously located.[1][4]

Q3: What are the primary mechanistic causes of dehalogenation?

Dehalogenation primarily stems from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This Pd-H intermediate can be generated through several pathways:

-

From the Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination or act as hydride donors.[1][5]

-

From the Solvent: Protic solvents like alcohols or residual water can serve as hydride or proton sources.[1][2]

-

From Reagents: Certain additives or even the phosphine ligand itself under specific conditions can generate hydrides.

Once formed, the Ar-Pd-X intermediate can react with the Pd-H species in a reductive elimination step to yield the dehalogenated arene (Ar-H), regenerating the Pd(0) catalyst and diverting it from the desired cross-coupling pathway.[2]

Q4: Are certain substrates more susceptible to dehalogenation?

Yes, the susceptibility to dehalogenation is influenced by several factors:

-

The Halide: The propensity for dehalogenation generally follows the reactivity of the C-X bond: I > Br > Cl.[2] Aryl iodides, being the most reactive in oxidative addition, are also the most prone to this side reaction.[2]

-

Electronic Effects: Electron-deficient aryl halides can be more susceptible to dehalogenation.[2]

-

Heterocycles: N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are notoriously prone to dehalogenation.[2] This is often due to the nitrogen atom's ability to coordinate to the palladium center, altering the catalyst's behavior.[2][6] For N-H containing heterocycles, protecting the nitrogen with a group like Boc or SEM can often suppress this side reaction.[2][7]

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section is designed as a practical, step-by-step guide to address dehalogenation when you observe it in your reactions.

Problem: Significant dehalogenation observed with standard Suzuki-Miyaura conditions.

| Potential Cause | Troubleshooting Action & Rationale |

| Strong Alkoxide Base | Action: Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] Rationale: Strong bases like NaOtBu are known to generate palladium-hydride species, which are key culprits in hydrodehalogenation.[1][8] Carbonate and phosphate bases are less likely to act as hydride donors.[1] |

| High Reaction Temperature | Action: Reduce the reaction temperature.[4] Rationale: Dehalogenation pathways can have a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can favor the cross-coupling pathway.[4] |

| Protic Solvent or Water | Action: Switch to a rigorously anhydrous aprotic solvent like dioxane, THF, or toluene.[2] Ensure all reagents and glassware are thoroughly dried. Rationale: Protic sources, including water and alcohol solvents, can readily generate the Pd-H species responsible for dehalogenation.[2][9] |

| Ligand Choice | Action: Screen bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] Rationale: These ligands promote the final, desired reductive elimination step of the catalytic cycle.[10] By accelerating this step, the desired product is formed faster, outcompeting the slower, undesired dehalogenation pathway. |

Problem: Dehalogenation is the major product in a Buchwald-Hartwig amination.

| Potential Cause | Troubleshooting Action & Rationale |

| Base/Solvent Mismatch | Action: If using a strong base like NaOtBu, ensure the solvent is strictly anhydrous. Alternatively, switch to a weaker base like Cs₂CO₃ or K₃PO₄.[9] Rationale: The combination of a strong base and a protic source is a primary driver for dehalogenation. Weaker bases are often better tolerated and can minimize this side reaction.[9][11] |

| Slow Reductive Elimination | Action: Switch to a more sterically demanding ligand like RockPhos or BrettPhos.[9] Rationale: For challenging substrates (e.g., sterically hindered amines), the final C-N bond-forming reductive elimination can be slow. This gives the Ar-Pd-L intermediate more time to encounter a hydride source. Bulkier ligands can accelerate this final step, thus minimizing the window for side reactions. |

| Inert Atmosphere Failure | Action: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly.[9] Rationale: While oxygen primarily leads to catalyst deactivation (palladium black), a poor inert atmosphere can also indicate the presence of moisture, a key contributor to dehalogenation.[9] |

Visualizing the Competing Pathways

The following diagram illustrates the main catalytic cycle for a generic cross-coupling reaction and highlights where the dehalogenation pathway diverges.

Caption: Catalytic cycle with the competing dehalogenation pathway.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve dehalogenation issues in your experiments.

Caption: A troubleshooting workflow for minimizing dehalogenation.

Section 3: Optimized Experimental Protocols

The following protocols provide starting points for minimizing dehalogenation in common reactions.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Minimal Dehalogenation

This protocol uses a bulky, electron-rich ligand and a carbonate base, a combination known to suppress dehalogenation.

Reagents:

-

Aryl Bromide (1.0 mmol)

-

Arylboronic Acid (1.2 mmol)

-

Potassium Carbonate (K₂CO₃, 2.0 mmol, finely ground and dried)

-

XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)

-

Anhydrous 1,4-Dioxane (5 mL)

Procedure:

-

To a flame-dried round-bottom flask, add the aryl bromide, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]

-

Add the XPhos Pd G2 pre-catalyst under a positive flow of inert gas.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography.[2]

Protocol 2: Buchwald-Hartwig Amination of a Heteroaryl Chloride

This protocol is optimized for challenging heteroaryl halides, which are prone to dehalogenation, by using a specialized ligand and a phosphate base.

Reagents:

-

Heteroaryl Chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Potassium Phosphate (K₃PO₄, 1.5 mmol, finely ground and dried)

-

RuPhos Pd G3 pre-catalyst (0.015 mmol, 1.5 mol%)

-

Anhydrous Toluene (5 mL)

Procedure:

-

In a glovebox, add the heteroaryl chloride, potassium phosphate, and RuPhos Pd G3 pre-catalyst to a vial.

-

Add anhydrous toluene, followed by the amine.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.[6]

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[6]

-

Purify the crude product by flash column chromatography.

References

-

A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC. [Link]

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

-

How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

-

Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. [Link]

-

Deciphering complexity in Pd–catalyzed cross-couplings - PMC. [Link]

-

Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF - ResearchGate. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

-

Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. [Link]